The Discovery and Biological Evaluation of Angeloylgomisin O from Schisandra chinensis
The Discovery and Biological Evaluation of Angeloylgomisin O from Schisandra chinensis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Schisandra chinensis, a woody vine native to Northern China and the Russian Far East, has a long history of use in traditional medicine. Its fruit, known as "five-flavor berry," is rich in a variety of bioactive compounds, primarily lignans. Among these, Angeloylgomisin O, a dibenzocyclooctadiene lignan, has garnered scientific interest. This technical guide provides a comprehensive overview of the discovery, isolation, structural elucidation, and biological activities of Angeloylgomisin O, with a focus on presenting detailed experimental protocols and quantitative data for researchers in the field of natural product chemistry and drug discovery.
Discovery and Structural Elucidation
Angeloylgomisin O was first isolated from the fruits of Schizandra chinensis BAILL. by Ikeya and colleagues in 1982.[1] The researchers identified it as a new dibenzocyclooctadiene lignan and elucidated its absolute structure through chemical and spectral studies.[1]
Physicochemical Properties of Angeloylgomisin O
| Property | Value | Reference |
| Molecular Formula | C28H34O8 | --INVALID-LINK-- |
| Molecular Weight | 498.57 g/mol | --INVALID-LINK-- |
| CAS Number | 83864-69-1 | --INVALID-LINK-- |
| Appearance | Not specified in available literature | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | --INVALID-LINK-- |
Experimental Protocols
Isolation and Purification
The isolation of Angeloylgomisin O from the fruits of Schisandra chinensis typically involves solvent extraction followed by chromatographic separation.
2.1.1. Extraction
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Plant Material Preparation: Dried and crushed fruits of Schisandra chinensis are used as the starting material.
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Solvent Extraction: The powdered fruit material is subjected to extraction with a non-polar solvent such as n-hexane. This is effective for extracting lignans while minimizing the co-extraction of more polar compounds. The extraction can be performed at room temperature with stirring or under reflux for several hours.
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Concentration: The resulting n-hexane extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
2.1.2. Chromatographic Separation
A multi-step chromatographic approach is generally required to isolate Angeloylgomisin O to a high degree of purity.
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Silica Gel Column Chromatography:
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The crude n-hexane extract is adsorbed onto a small amount of silica gel and applied to the top of a silica gel column.
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The column is then eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate.
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Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing lignans. Fractions with similar TLC profiles are pooled.
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High-Performance Liquid Chromatography (HPLC):
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The enriched fractions from the silica gel column are further purified by preparative HPLC.
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A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water.
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The elution is monitored by a UV detector, and the peak corresponding to Angeloylgomisin O is collected.
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The purity of the isolated compound is then confirmed by analytical HPLC.
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Structural Elucidation
The structure of the isolated Angeloylgomisin O is determined using a combination of spectroscopic techniques.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound, allowing for the confirmation of its molecular formula (C28H34O8).
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Provides information about the number of different types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling.
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¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
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2D NMR (COSY, HMQC, HMBC): These experiments are crucial for establishing the complete connectivity of the molecule by showing correlations between protons and carbons.
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Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups.
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Ultraviolet (UV) Spectroscopy: Provides information about the presence of chromophores, which is characteristic of the dibenzocyclooctadiene lignan skeleton.
Biological Activities of Angeloylgomisin O
Research on the biological activities of Angeloylgomisin O has primarily focused on its cytotoxic effects against various cancer cell lines.
Cytotoxic Activity
A study evaluating the in vitro cytotoxic activities of compounds isolated from Schisandra chinensis extract demonstrated that Angeloylgomisin O exhibits strong cytotoxic effects against human leukemia (HL-60) and human cervical carcinoma (HeLa) cell lines, and weak cytotoxicity towards a breast cancer (MCF-7) cell line.
| Cell Line | IC50 (µM) | Activity | Reference |
| HL-60 (Human Leukemia) | 8.00 | Strong | --INVALID-LINK-- |
| HeLa (Human Cervical Carcinoma) | >10 | (Not specified as strong or weak) | --INVALID-LINK-- |
| MCF-7 (Breast Cancer) | >30 | Weak | --INVALID-LINK-- |
3.1.1. Hypothetical Signaling Pathway for Cytotoxicity
Based on the known mechanisms of other cytotoxic natural products, it is plausible that Angeloylgomisin O induces apoptosis in cancer cells. A potential signaling pathway could involve the activation of caspases, which are key mediators of apoptosis.
Potential Anti-inflammatory and Neuroprotective Activities
While direct studies on the anti-inflammatory and neuroprotective effects of pure Angeloylgomisin O are limited, extracts of Schisandra chinensis containing this and other lignans have shown such activities. For instance, non-polar extracts have been found to inhibit cyclooxygenase-2 (COX-2) catalysed prostaglandin production, suggesting anti-inflammatory potential.[2] Furthermore, Angeloylgomisin O has been identified as a constituent in a traditional Chinese medicine formula used for Alzheimer's disease, hinting at potential neuroprotective roles.[3] However, further research is required to specifically attribute these activities to Angeloylgomisin O and to elucidate the underlying signaling pathways.
Conclusion and Future Directions
Angeloylgomisin O, a dibenzocyclooctadiene lignan from Schisandra chinensis, has demonstrated significant cytotoxic activity against specific cancer cell lines. This technical guide has provided an overview of its discovery and a representative methodology for its isolation and structural characterization, along with the available quantitative data on its bioactivity.
Future research should focus on several key areas:
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Detailed Mechanistic Studies: Elucidating the precise molecular mechanisms and signaling pathways through which Angeloylgomisin O exerts its cytotoxic effects is crucial for its potential development as an anticancer agent.
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In Vivo Studies: Evaluating the efficacy and safety of Angeloylgomisin O in animal models is a necessary next step to validate its therapeutic potential.
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Exploration of Other Bioactivities: Investigating the anti-inflammatory and neuroprotective properties of pure Angeloylgomisin O is warranted, given the traditional uses of Schisandra chinensis and the preliminary data from extracts.
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Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of Angeloylgomisin O could lead to the discovery of compounds with improved potency and selectivity.
The information presented herein provides a solid foundation for researchers and drug development professionals interested in the therapeutic potential of Angeloylgomisin O and other bioactive lignans from Schisandra chinensis.
